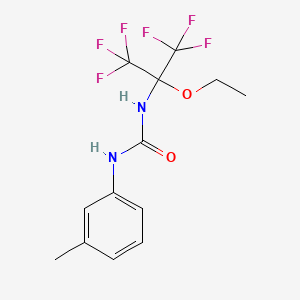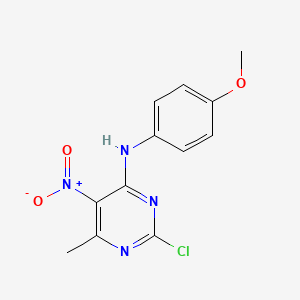
1-(2-Ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(3-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ETHOXY-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(3-METHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of ureas. Compounds in this class are often used in various industrial and pharmaceutical applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ETHOXY-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(3-METHYLPHENYL)UREA typically involves the reaction of 3-methylphenyl isocyanate with 2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-amine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions may occur under specific conditions, often involving reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while substitution reactions can produce a variety of derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-METHOXY-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(3-METHYLPHENYL)UREA
- 3-(2-ETHOXY-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(4-METHYLPHENYL)UREA
Uniqueness
The unique combination of the ethoxy and hexafluoropropan-2-yl groups in 3-(2-ETHOXY-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-1-(3-METHYLPHENYL)UREA imparts distinct chemical properties, such as increased lipophilicity and stability, which may enhance its performance in specific applications compared to similar compounds.
Properties
Molecular Formula |
C13H14F6N2O2 |
|---|---|
Molecular Weight |
344.25 g/mol |
IUPAC Name |
1-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C13H14F6N2O2/c1-3-23-11(12(14,15)16,13(17,18)19)21-10(22)20-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H2,20,21,22) |
InChI Key |
PDOVUTVPSQWKDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxyethyl 1-(4-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11488077.png)
![2-Amino-6-{[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B11488086.png)
![1-benzyl-2-(6-bromo-1,3-benzodioxol-5-yl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11488095.png)

![ethyl 4-{[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11488100.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11488104.png)
![(5-Nitrospiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-yl)methanol](/img/structure/B11488123.png)
![N-(4-methylphenyl)-7-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxamide](/img/structure/B11488128.png)

![5-nitro-N-[3-(trifluoromethyl)phenyl]-1H-indazole-7-carboxamide](/img/structure/B11488132.png)
![2-(4,5-dimethoxy-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)acetamide](/img/structure/B11488138.png)
![1,6-Dihydroimidazo[4,5-e][1,3]benzimidazole](/img/structure/B11488148.png)

![2-[3-nitro-5-(pyridin-3-yloxy)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B11488150.png)
